
2,2'-Sulfinyldiethanol
Overview
Description
2,2’-Sulfinyldiethanol is an organic compound with the molecular formula C4H10O4S. It is also known as β-Hydroxyethyl sulfone. This compound is characterized by the presence of two hydroxyethyl groups attached to a sulfone group. It is a white to off-white solid with a melting point of 58.1°C and a boiling point of 432°C .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Biochemical Analysis
Biochemical Properties
2,2’-Sulfinyldiethanol plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can alter the oxidation state of the enzyme or substrate involved. This compound’s ability to donate electrons makes it valuable in biochemical pathways that require reduction reactions .
Cellular Effects
2,2’-Sulfinyldiethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2,2’-Sulfinyldiethanol can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins . Additionally, its impact on cellular metabolism includes influencing the balance between oxidative and reductive states within the cell .
Molecular Mechanism
At the molecular level, 2,2’-Sulfinyldiethanol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain oxidases by binding to their active sites, preventing the oxidation of substrates. Conversely, it can activate reductases by providing the necessary electrons for reduction reactions. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2,2’-Sulfinyldiethanol can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that 2,2’-Sulfinyldiethanol remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature variations. Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’-Sulfinyldiethanol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, at high doses, 2,2’-Sulfinyldiethanol has been observed to cause oxidative stress in animal tissues, leading to potential toxic effects. Threshold effects are also noted, where a specific dosage level must be reached before any noticeable impact is observed .
Metabolic Pathways
2,2’-Sulfinyldiethanol is involved in several metabolic pathways. It interacts with enzymes such as sulfoxide reductases, which facilitate its conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, 2,2’-Sulfinyldiethanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability where needed. The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to more pronounced biochemical effects .
Subcellular Localization
2,2’-Sulfinyldiethanol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications may direct 2,2’-Sulfinyldiethanol to specific organelles, where it can exert its effects more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Sulfinyldiethanol can be synthesized through the oxidation of thiodiglycol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction proceeds as follows:
Thiodiglycol+Oxidizing Agent→2,2’-Sulfinyldiethanol
Industrial Production Methods: In industrial settings, the production of 2,2’-Sulfinyldiethanol involves the use of large-scale oxidation reactors where thiodiglycol is continuously fed and oxidized using hydrogen peroxide. The reaction is carefully monitored to ensure complete conversion and high yield of the desired product .
Types of Reactions:
Oxidation: 2,2’-Sulfinyldiethanol can undergo further oxidation to form 2,2’-Sulfonylbisethanol.
Reduction: It can be reduced back to thiodiglycol under specific conditions.
Substitution: The hydroxyethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 2,2’-Sulfonylbisethanol.
Reduction: Thiodiglycol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Sulfinyldiethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of sulfone metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Comparison with Similar Compounds
2,2’-Sulfonylbisethanol: This compound is the fully oxidized form of 2,2’-Sulfinyldiethanol.
Thiodiglycol: The reduced form of 2,2’-Sulfinyldiethanol.
Diethanolamine: A structurally similar compound with two hydroxyethyl groups but without the sulfone group.
Uniqueness: 2,2’-Sulfinyldiethanol is unique due to the presence of both hydroxyethyl and sulfone groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various redox reactions and form hydrogen bonds makes it versatile in both chemical synthesis and biological applications .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfinyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPPUVICXLDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184862 | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-45-8 | |
| Record name | Thiodiglycol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethanesulfinyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2'-Sulfinyldiethanol detected and quantified in environmental samples?
A1: A highly sensitive method employing High Performance Liquid Chromatography (HPLC) has been developed to detect and quantify trace amounts of this compound (TDGO), along with its precursor 2,2'-Thiodiethanol (TDG) and oxidation product 2,2'-Sulfonyldiethanol (TDGO2), in water samples. [] This method utilizes an ion-exclusion column and an isocratic mobile phase of 100 mM perchloric acid. Detection is achieved through ultraviolet (UV) absorbance at 208 nm and pulsed amperometric detection (PAD). The PAD method employs a platinum working electrode with specific sampling, cleaning, and regenerating potentials. This approach enables the detection of TDGO in environmental waters at concentrations as low as 40-80 ng. []
Q2: Can you elaborate on the formation of this compound from 2,2'-Thiodiethanol?
A2: this compound (TDGO) is formed through the gradual oxidation of 2,2'-Thiodiethanol (TDG) in aqueous environments. [] While water alone facilitates this oxidation, the presence of sunlight can further oxidize TDGO to 2,2'-Sulfonyldiethanol (TDGO2). [] This stepwise oxidation highlights the environmental persistence and transformation pathways of TDG and its oxidized derivatives.
Q3: What insights do we have into the coordination chemistry of this compound?
A3: Research indicates that this compound can act as a ligand in coordination complexes. Studies have explored its interaction with metal ions like cobalt(II) and palladium(II). [] Additionally, this compound forms complexes with first-row transition metal(II) perchlorates. [] This coordination behavior is likely influenced by the presence of oxygen and sulfur donor atoms within the this compound molecule.
Q4: Are there any known reactions of 2,2'-Thiodiethanol that produce this compound?
A4: The reaction of 2,2'-Thiodiethanol with Chloramine-T (sodium N-Chlorotoluene-p-sulfonamide) yields this compound as one of the products. [] This reaction also produces 2,2'-(p-Tolylsulfonylimino-λ4-sulfanyl)diethanol monohydrate. [] The crystal and molecular structures of both products were determined, offering valuable insights into the reaction mechanism and the structural characteristics of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)




![(15S,16R,18S)-16-[(Dimethylamino)methyl]-16-hydroxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1215363.png)

![(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1215366.png)
